

# 1-(4-Bromobutoxy)-4-methoxybenzene physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                    |
|----------------------|------------------------------------|
| Compound Name:       | 1-(4-Bromobutoxy)-4-methoxybenzene |
| Cat. No.:            | B1271672                           |

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-(4-Bromobutoxy)-4-methoxybenzene**

## Introduction

**1-(4-Bromobutoxy)-4-methoxybenzene**, with CAS Number 2033-83-2, is a difunctional organic molecule belonging to the class of bromoalkyl aryl ethers.<sup>[1][2]</sup> Its structure incorporates a methoxy-substituted aromatic ring linked via an ether bond to a four-carbon alkyl chain terminated with a bromine atom. This unique arrangement of functional groups—an ether, an aromatic ring, and an alkyl bromide—makes it a versatile intermediate in organic synthesis and a valuable tool in specialized fields like proteomics research.<sup>[2]</sup>

This guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of **1-(4-Bromobutoxy)-4-methoxybenzene**. It is intended for researchers and drug development professionals who require a detailed understanding of this compound for application in synthesis, derivatization, and analytical characterization. The document outlines a standard synthetic protocol, detailed characterization methodologies, and critical safety information, grounded in established chemical principles and supported by authoritative data.

## Part 1: Core Physicochemical Properties

The physical state and behavior of **1-(4-Bromobutoxy)-4-methoxybenzene** are dictated by its molecular structure. The presence of the benzene ring and the butyl chain lends a significant

nonpolar character, while the ether linkages and the terminal bromine atom introduce moderate polarity. This duality influences its melting point, boiling point, and solubility. At room temperature, it is typically a low-melting, off-white to brown solid.[1]

The compound's properties are summarized in the table below.

| Property          | Value                                                            | Source(s) |
|-------------------|------------------------------------------------------------------|-----------|
| CAS Number        | 2033-83-2                                                        | [2][3][4] |
| Molecular Formula | C <sub>11</sub> H <sub>15</sub> BrO <sub>2</sub>                 | [1][2][5] |
| Molecular Weight  | 259.14 g/mol                                                     | [1][2][3] |
| Appearance        | Low-melting solid; Off-white to brown solid, crystals, or powder | [1]       |
| Melting Point     | 42-43 °C                                                         | [3]       |
| Boiling Point     | 335.7 °C at 760 mmHg; 98-105 °C at 0.18 mmHg                     | [1][3]    |
| Density           | 1.294 g/cm <sup>3</sup> (Predicted)                              | [1][3]    |
| Refractive Index  | 1.524                                                            | [1]       |
| Vapor Pressure    | 0.000229 mmHg at 25 °C                                           | [1]       |
| Flash Point       | 146.6 °C                                                         | [1]       |

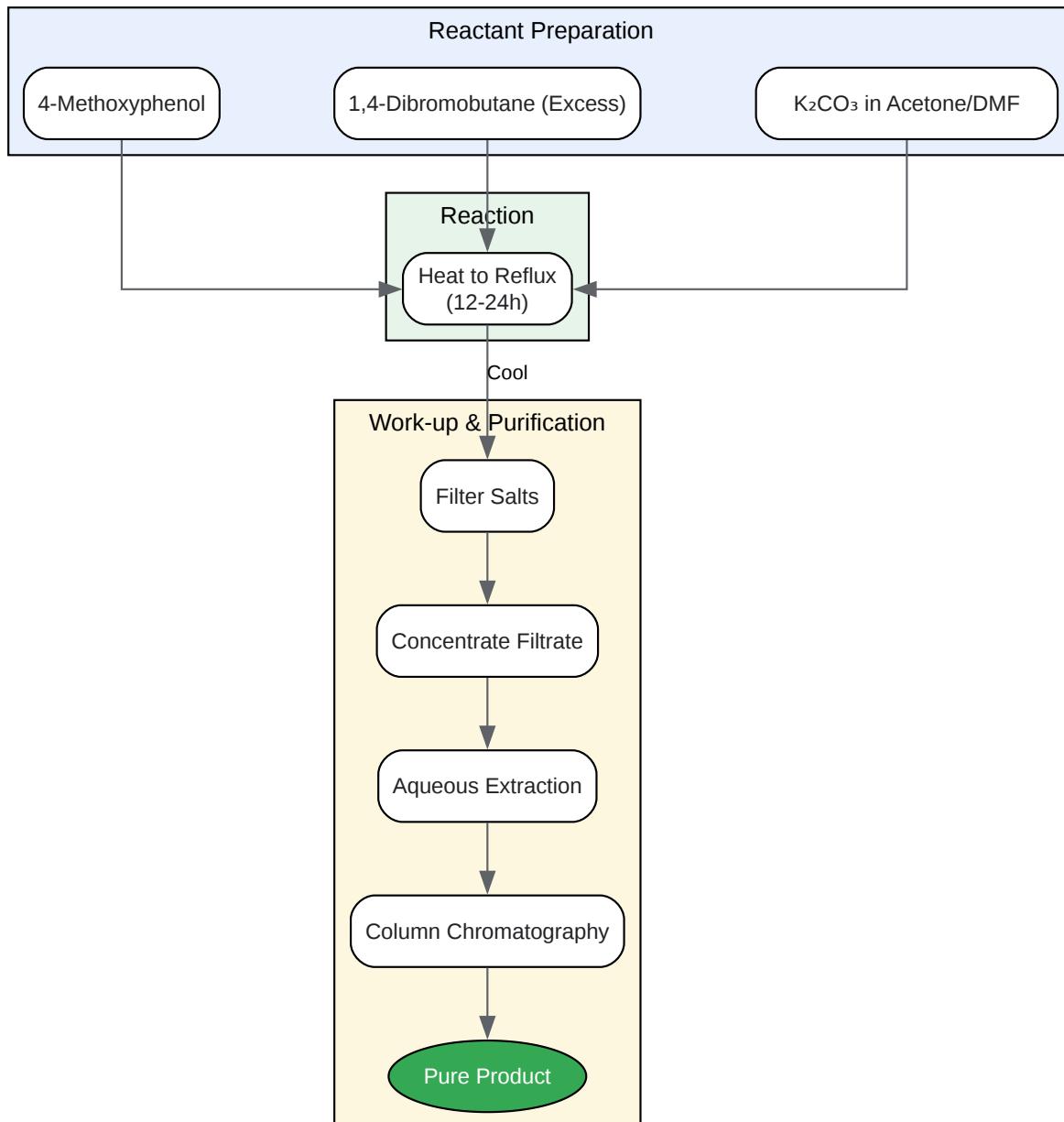
## Solubility Profile

The solubility of **1-(4-Bromobutoxy)-4-methoxybenzene** is consistent with its predominantly nonpolar structure. It exhibits limited solubility in highly polar solvents like water. Conversely, it is readily soluble in a range of nonpolar organic solvents, including toluene, hexane, and chlorinated solvents like dichloromethane and chloroform.[6] This characteristic is crucial when selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

## Part 2: Synthesis and Characterization Workflow

The most common and efficient synthesis of **1-(4-Bromobutoxy)-4-methoxybenzene** is achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution of a bromide ion from a dibromoalkane by a phenoxide ion.

## Synthesis Principle: Williamson Ether Synthesis


The reaction proceeds by deprotonating the hydroxyl group of 4-methoxyphenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an  $S_N2$  reaction, displacing a bromide ion and forming the ether linkage. Using an excess of 1,4-dibromobutane is critical to minimize the formation of the symmetrical diether byproduct, 1,4-bis(4-methoxyphenoxy)butane.

## Detailed Synthesis Protocol

- **Reactant Preparation:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
- **Addition of Alkyl Halide:** Add 1,4-dibromobutane (3.0-5.0 eq) to the mixture. The large excess favors the desired monosubstitution product.
- **Reaction:** Heat the mixture to reflux (for acetone,  $\sim 56^\circ\text{C}$ ; for DMF, a temperature of  $80-100^\circ\text{C}$  may be used) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, filter the mixture to remove the inorganic salts ( $\text{K}_2\text{CO}_3$  and  $\text{KBr}$ ). Evaporate the solvent from the filtrate under reduced pressure.
- **Extraction:** Dissolve the resulting crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent in vacuo to yield the crude product.

- Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure **1-(4-Bromobutoxy)-4-methoxybenzene**.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

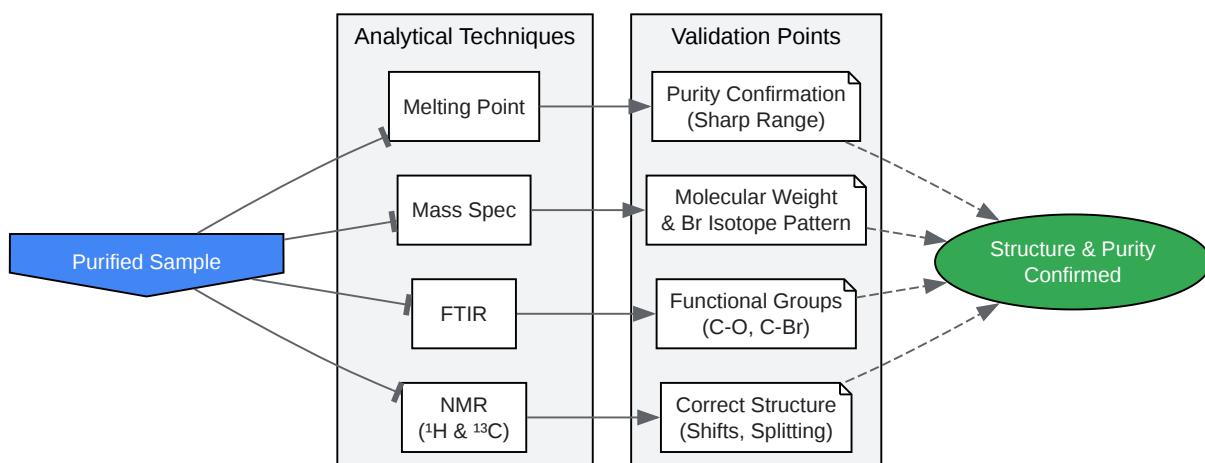
Caption: Williamson ether synthesis workflow for **1-(4-Bromobutoxy)-4-methoxybenzene**.

## Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.

### Predicted Spectral Data Summary

| Technique                | Expected Features                                                                                                                                                                                                                            |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR       | Aromatic protons (~6.8-6.9 ppm), Methoxy protons (~3.7-3.8 ppm, singlet), O-CH <sub>2</sub> protons (~3.9-4.0 ppm, triplet), Br-CH <sub>2</sub> protons (~3.4-3.5 ppm, triplet), Internal CH <sub>2</sub> protons (~1.9-2.1 ppm, multiplet). |
| <sup>13</sup> C NMR      | Aromatic carbons (~114-154 ppm), Methoxy carbon (~55 ppm), O-CH <sub>2</sub> carbon (~67 ppm), Br-CH <sub>2</sub> carbon (~33 ppm), Internal CH <sub>2</sub> carbons (~28-30 ppm).                                                           |
| FTIR (cm <sup>-1</sup> ) | ~2950-2850 (C-H aliphatic), ~3050 (C-H aromatic), ~1240 (C-O aryl ether stretch), ~1100 (C-O alkyl ether stretch), ~650-550 (C-Br stretch), ~1510 (C=C aromatic).                                                                            |
| Mass Spec (EI)           | Molecular ion [M] <sup>+</sup> at m/z 258 and [M+2] <sup>+</sup> at m/z 260 with ~1:1 intensity ratio. Key fragments from cleavage of the butyl chain and loss of bromine.                                                                   |


### Analytical Characterization Workflow

A sample of the purified product is subjected to a suite of analyses to confirm its structural integrity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate the carbon-hydrogen framework. The predicted shifts and coupling patterns provide definitive structural confirmation.

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. The presence of characteristic ether, aromatic, and alkyl halide stretches confirms the successful synthesis.
- Mass Spectrometry (MS): MS provides the molecular weight and elemental composition. The distinct isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) serves as a crucial validation point, resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[5]
- Melting Point Analysis: The melting point is a reliable indicator of purity. A sharp melting range (e.g., 42-43 °C) that matches the literature value suggests a high-purity sample.[3]

## Characterization Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the analytical characterization of the final product.

## Part 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: **1-(4-Bromobutoxy)-4-methoxybenzene** is classified as an irritant.[\[1\]](#) [\[7\]](#) The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[\[8\]](#)
- Handling Precautions:
  - Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[8\]](#)
  - Avoid breathing dust, fumes, or vapors.[\[8\]](#)
  - Wash hands thoroughly after handling.
- First Aid Measures:
  - Skin Contact: Wash off immediately with plenty of soap and water.[\[8\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[8\]](#)
  - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[\[8\]](#)
  - In all cases of significant exposure or if symptoms persist, seek medical attention.
- Storage:
  - Store in a cool, dry, and well-ventilated place.
  - Keep the container tightly closed to prevent moisture ingress and contamination.[\[8\]](#)
  - Store away from incompatible materials such as strong oxidizing agents.

## Conclusion

**1-(4-Bromobutoxy)-4-methoxybenzene** is a key chemical intermediate with well-defined physicochemical properties. Its synthesis via Williamson etherification is straightforward, and its

identity can be rigorously confirmed through a standard suite of analytical techniques, including NMR, FTIR, and mass spectrometry. Understanding its physical properties, solubility, and spectral characteristics is fundamental for its effective use in research and development. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature. This guide serves as a foundational technical resource for scientists leveraging this versatile compound in their work.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. 1-(4-BROMOBUTOXY)-4-METHOXY-BENZENE CAS#: 2033-83-2 [m.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. PubChemLite - 1-(4-bromobutoxy)-4-methoxybenzene (C11H15BrO2) [pubchemlite.lcsb.uni.lu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [amp.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [1-(4-Bromobutoxy)-4-methoxybenzene physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271672#1-4-bromobutoxy-4-methoxybenzene-physical-properties>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)